molecular formula C5H6N4O4 B1301229 (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid CAS No. 21936-96-9

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid

Cat. No.: B1301229
CAS No.: 21936-96-9
M. Wt: 186.13 g/mol
InChI Key: AKDVOVAHVTYWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a triazine ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced durability and performance .

Mechanism of Action

The mechanism of action of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c10-2(11)1-6-3-4(12)7-5(13)9-8-3/h1H2,(H,6,8)(H,10,11)(H2,7,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVOVAHVTYWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361508
Record name STK645983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21936-96-9
Record name STK645983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.